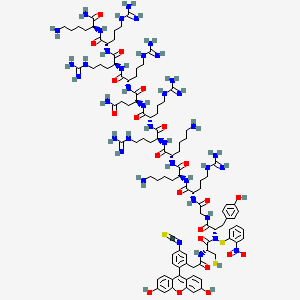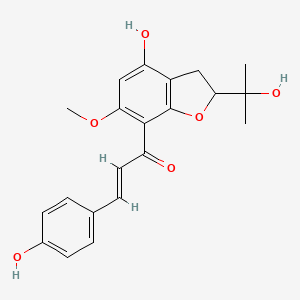![molecular formula C55H74N14O18S B12389661 [Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated is a synthetic peptide analog of the naturally occurring hormone cholecystokinin. This compound is specifically modified at positions 28 and 31 with threonine and norleucine, respectively, and is sulfated at the tyrosine residue. Cholecystokinin is known for its role in digestion and appetite regulation, making this analog significant for various research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Thr28, Nle31]-Cholecystokinin (25-33), sulfated typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Sulfation: Introducing a sulfate group to the tyrosine residue using reagents like sulfur trioxide-pyridine complex.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
化学反応の分析
Types of Reactions
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create different analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
科学的研究の応用
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in signaling pathways related to digestion and appetite regulation.
Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
作用機序
The compound exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding activates signaling pathways involving G-proteins and second messengers like cyclic AMP (cAMP). The activation of these pathways leads to various physiological responses, including the stimulation of digestive enzyme secretion and modulation of appetite.
類似化合物との比較
Similar Compounds
Cholecystokinin (26-33): Another peptide fragment of cholecystokinin with similar biological activity.
[Thr28, Nle31]-Cholecystokinin (26-33), sulfated: A closely related analog with an additional amino acid.
Uniqueness
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated is unique due to its specific modifications at positions 28 and 31, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the physiological roles of cholecystokinin and for developing potential therapeutic agents.
特性
分子式 |
C55H74N14O18S |
|---|---|
分子量 |
1251.3 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O18S/c1-3-4-15-37(49(78)68-42(26-45(74)75)51(80)65-38(47(57)76)22-30-11-6-5-7-12-30)64-50(79)40(24-32-27-61-36-16-9-8-13-34(32)36)63-43(71)28-62-54(83)46(29(2)70)69-53(82)39(23-31-17-19-33(20-18-31)87-88(84,85)86)67-52(81)41(25-44(72)73)66-48(77)35(56)14-10-21-60-55(58)59/h5-9,11-13,16-20,27,29,35,37-42,46,61,70H,3-4,10,14-15,21-26,28,56H2,1-2H3,(H2,57,76)(H,62,83)(H,63,71)(H,64,79)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,82)(H,72,73)(H,74,75)(H4,58,59,60)(H,84,85,86)/t29-,35+,37+,38+,39+,40+,41+,42+,46+/m1/s1 |
InChIキー |
ICIXCJVEMPSJTJ-SWQGQSKASA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)

![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)



![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

